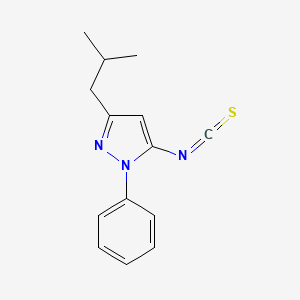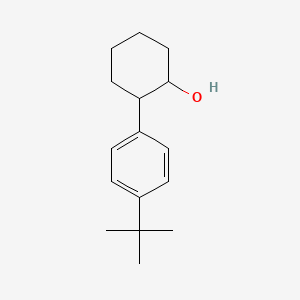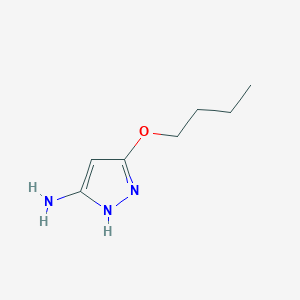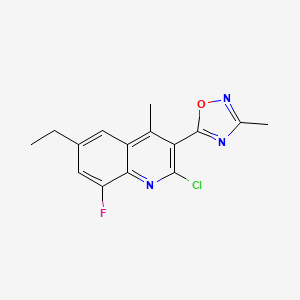
2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Functionalization: Introduction of chloro, ethyl, fluoro, and methyl groups through various substitution reactions.
Oxadiazole ring formation: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the oxadiazole ring.
Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, it might be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The oxadiazole ring might also contribute to its activity by interacting with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine, quinine.
Oxadiazole derivatives: Such as furazolidone, nitrofurazone.
Uniqueness
The unique combination of the quinoline and oxadiazole rings, along with the specific substituents (chloro, ethyl, fluoro, methyl), might confer unique properties to this compound, such as enhanced biological activity or selectivity.
Propriétés
Formule moléculaire |
C15H13ClFN3O |
|---|---|
Poids moléculaire |
305.73 g/mol |
Nom IUPAC |
5-(2-chloro-6-ethyl-8-fluoro-4-methylquinolin-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13ClFN3O/c1-4-9-5-10-7(2)12(15-18-8(3)20-21-15)14(16)19-13(10)11(17)6-9/h5-6H,4H2,1-3H3 |
Clé InChI |
PWLMSUVLDIETJO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)Cl)C3=NC(=NO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
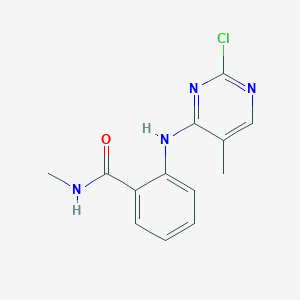
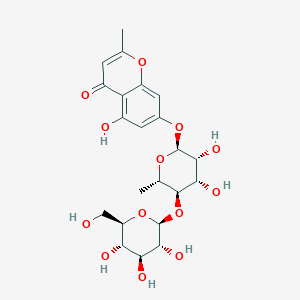
![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
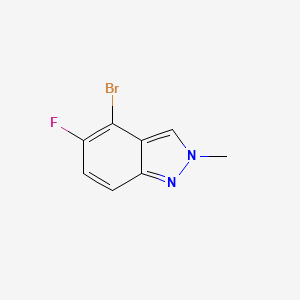
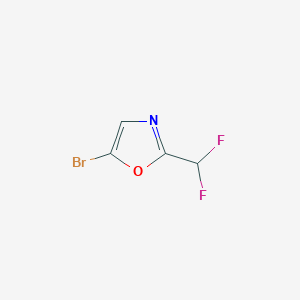

![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
